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Compound of Interest
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N-(3-

chlorophenyl)cyclohexanecarboxa

mide

Cat. No.: B3882213 Get Quote

PubChem CID Entry Analysis & Application Guide

Part 1: Executive Summary
N-(3-chlorophenyl)cyclohexanecarboxamide (CAS: 15907-85-4) is a lipophilic amide

scaffold widely utilized in medicinal chemistry as a pharmacophore building block. Structurally,

it bridges a saturated lipophilic domain (cyclohexane) and an electron-deficient aromatic

system (3-chlorophenyl) via a carboxamide linker.

This architecture is critical in the design of Transient Receptor Potential (TRP) channel

modulators, cannabinoid ligands, and kinase inhibitors. Its physicochemical profile—

characterized by high lipophilicity (cLogP ~3.5–4.0) and metabolic stability relative to its bis-aryl

analogs—makes it a preferred "hit-to-lead" intermediate for optimizing drug bioavailability and

membrane permeability.

Part 2: Chemical & Physical Identity
This section consolidates the core identifiers and physicochemical properties required for

analytical verification and experimental planning.

Table 1: Core Identity Matrix
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Property Specification

IUPAC Name N-(3-chlorophenyl)cyclohexanecarboxamide

Common Name 3'-Chlorocyclohexanecarboxanilide

CAS Number 15907-85-4

Molecular Formula C₁₃H₁₆ClNO

Molecular Weight 237.72 g/mol

InChIKey WGUWTOYIQWKLDD-UHFFFAOYSA-N

Physical State White to off-white crystalline solid

Melting Point
163–165 °C (Analogous thio-derivative range);

Est. 145–150 °C (Amide)

Solubility
Soluble in DMSO, DMF, MeOH, DCM; Insoluble

in water

Table 2: Computed Physicochemical Descriptors
Descriptor Value Significance

XLogP3 ~4.1
High membrane permeability;

potential for BBB penetration.

TPSA 29.1 Å²

Low polar surface area,

indicating excellent oral

bioavailability (Rule of 5

compliant).

H-Bond Donors 1

Amide NH facilitates binding

site interaction (e.g., Ser/Thr

residues).

H-Bond Acceptors 1

Carbonyl oxygen acts as a key

acceptor in ligand-protein

docking.
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Part 3: Synthesis & Manufacturing
The synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide follows a classic Schotten-

Baumann reaction or nucleophilic acyl substitution. The following protocol is optimized for high

yield and purity, minimizing the formation of symmetric anhydride byproducts.
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Caption: Nucleophilic acyl substitution pathway for amide bond formation.

Experimental Protocol: Acid Chloride Method
Objective: Synthesis of 5.0 g of N-(3-chlorophenyl)cyclohexanecarboxamide.

Preparation:

Charge a 250 mL round-bottom flask (RBF) with 3-chloroaniline (2.7 g, 21.1 mmol) and

anhydrous Dichloromethane (DCM) (50 mL).

Add Triethylamine (Et₃N) (3.2 mL, 23.0 mmol) as the acid scavenger.

Cool the mixture to 0°C in an ice bath under a Nitrogen atmosphere.

Addition:

Dilute Cyclohexanecarbonyl chloride (3.1 g, 21.1 mmol) in 10 mL of anhydrous DCM.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3882213?utm_src=pdf-body
https://www.benchchem.com/product/b3882213?utm_src=pdf-body-img
https://www.benchchem.com/product/b3882213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3882213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add dropwise to the RBF over 20 minutes. Note: Exothermic reaction; maintain temp <

5°C.

Reaction:

Allow the mixture to warm to room temperature (25°C).

Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).

Workup:

Quench with 1M HCl (50 mL) to remove unreacted aniline.

Extract organic layer and wash with Sat.[1][2] NaHCO₃ (50 mL) followed by Brine (50 mL).

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification:

Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Part 4: Biological Activity & Pharmacology
This molecule is rarely used as a standalone drug but serves as a privileged scaffold in drug

discovery. Its biological relevance is defined by the "Linker-Lipophile-Aryl" triad.

Pharmacophore Analysis
Cyclohexane Ring: Provides a bulky, lipophilic anchor that fits into hydrophobic pockets (e.g.,

the vanilloid binding pocket of TRPV1). Unlike a phenyl ring, it is not planar, allowing for

"chair" conformation adaptability.

Amide Linker: A rigid hydrogen-bonding motif that mimics the peptide bond, crucial for

orienting the molecule within the active site.

3-Chlorophenyl Group: The electron-withdrawing chlorine atom at the meta position

increases metabolic stability (blocking oxidation at that site) and enhances lipophilicity.
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Target Systems
Research indicates this scaffold is active in the following pathways:

TRPV1 (Transient Receptor Potential Vanilloid 1): Analogs of this compound act as

antagonists. The 3-chloro substitution mimics the substitution patterns found in potent

capsazepine derivatives.

sEH (Soluble Epoxide Hydrolase): Urea and amide derivatives of cyclohexanecarboxylic acid

are known inhibitors of sEH, a target for anti-inflammatory therapy.

Antimicrobial/Antifungal: The lipophilicity allows penetration of fungal cell walls. Derivatives

have shown activity against C. albicans.[3]

Biological Workflow Diagram

N-(3-chlorophenyl)
cyclohexanecarboxamide

Modification:
Isostere Replacement

(Amide -> Urea)

Modification:
Ring Expansion

(Cyclohexane -> Azepane)

Target: TRPV1 Antagonism
(Pain Management)

Direct Binding

Target: Fungal Cell Wall
(Antimicrobial)

Membrane Permeability

Target: sEH Inhibition
(Anti-inflammatory)

High Potency

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) map for the cyclohexanecarboxamide scaffold.

Part 5: Safety & Handling (GHS)
While specific toxicological data for this exact CID is limited, it is classified based on the

properties of chloroanilides and lipophilic amides.
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Signal Word: WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Aquatic Toxicity H411

Toxic to aquatic life with long-

lasting effects (Predicted due

to LogP > 4).

Precautionary Measures:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Inhalation: Use within a fume hood to avoid inhalation of dust.

Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3882213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

